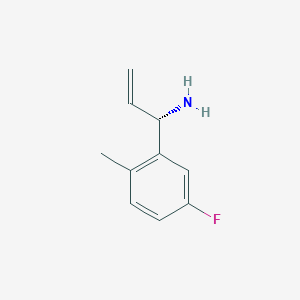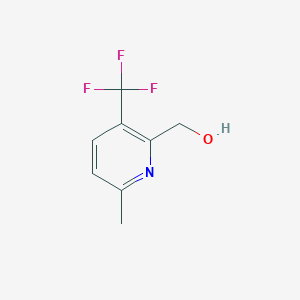
(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a difluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethyl group through a halogenation reaction. The ethanamine moiety is then attached via a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine oxides, while reduction can produce various ethanamine derivatives.
Scientific Research Applications
(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The compound’s ability to inhibit or activate these targets underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride
- (S)-1-(2-(Chloromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride
- (S)-1-(2-(Bromomethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride
Uniqueness
Compared to its analogs, (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride exhibits unique properties due to the presence of the difluoromethyl group. This group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10ClF2N3 |
|---|---|
Molecular Weight |
209.62 g/mol |
IUPAC Name |
(1S)-1-[2-(difluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9F2N3.ClH/c1-4(10)5-2-11-7(6(8)9)12-3-5;/h2-4,6H,10H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
XYAUDYRKUIUKOF-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(N=C1)C(F)F)N.Cl |
Canonical SMILES |
CC(C1=CN=C(N=C1)C(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)
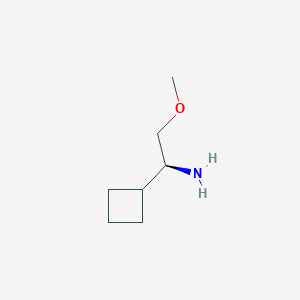

![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

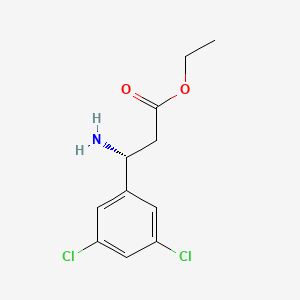

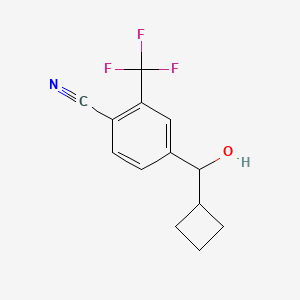
![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
